molecular formula C17H19N5O6S B14006867 C17H19N5O6S

C17H19N5O6S

Cat. No.: B14006867
M. Wt: 421.4 g/mol
InChI Key: WPXQVADJANHFII-MJUSHUMKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

The preparation of 5’-Tosyladenosine typically involves the tosylation of adenosine. The process begins with the reaction of adenosine with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride . The product is then purified by recrystallization or chromatography to obtain pure 5’-Tosyladenosine .

Industrial Production Methods:

While specific industrial production methods for 5’-Tosyladenosine are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .

Comparison with Similar Compounds

  • 5’-Tosyluridine
  • 5’-Tosylthymidine
  • 5’-Tosylinosine

Comparison:

5’-Tosyladenosine stands out due to its unique ability to selectively modify the ribose sugar, making it a valuable tool in nucleic acid research and therapeutic development .

Properties

Molecular Formula

C17H19N5O6S

Molecular Weight

421.4 g/mol

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolane-3,4-diol

InChI

InChI=1S/C17H19N5O6S/c1-8-2-4-9(5-3-8)29(26,27)17(25)13-11(23)12(24)16(28-13)22-7-21-10-14(18)19-6-20-15(10)22/h2-7,11-13,16-17,23-25H,1H3,(H2,18,19,20)/t11-,12+,13-,16+,17?/m0/s1

InChI Key

WPXQVADJANHFII-MJUSHUMKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)C([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O

Origin of Product

United States

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